
Butanedioic acid, methyl-, bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, methyl-, bis(trimethylsilyl) ester, also known as succinic acid, bis(trimethylsilyl) ester, is an organic compound with the molecular formula C10H22O4Si2. It is a derivative of succinic acid where the hydrogen atoms of the carboxyl groups are replaced by trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanedioic acid, methyl-, bis(trimethylsilyl) ester can be synthesized through the reaction of succinic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Succinic acid+2(Trimethylsilyl chloride)→Butanedioic acid, methyl-, bis(trimethylsilyl) ester+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, methyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield succinic acid and trimethylsilanol.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the compound.
Substitution: Reagents such as alcohols, amines, or thiols can be used under mild conditions to replace the trimethylsilyl groups.
Major Products
Hydrolysis: Succinic acid and trimethylsilanol.
Substitution: Various substituted succinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Butanedioic acid, methyl-, bis(trimethylsilyl) ester has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent to increase the volatility of compounds for gas chromatography and mass spectrometry analysis.
Organic Synthesis: The compound serves as a protecting group for carboxylic acids, facilitating various synthetic transformations.
Biological Studies: It is used in the study of metabolic pathways involving succinic acid and its derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanedioic acid, methyl-, bis(trimethylsilyl) ester involves the reactivity of the trimethylsilyl groups. These groups can be easily cleaved under mild conditions, releasing the active succinic acid moiety. The trimethylsilyl groups also increase the compound’s volatility, making it suitable for analytical applications.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, bis(trimethylsilyl) ester: Similar in structure but without the methyl group.
2-Butenedioic acid, bis(trimethylsilyl) ester:
Uniqueness
Butanedioic acid, methyl-, bis(trimethylsilyl) ester is unique due to the presence of both the methyl and trimethylsilyl groups, which confer specific reactivity and physical properties. This makes it particularly useful in applications requiring increased volatility and specific reactivity patterns.
Properties
IUPAC Name |
bis(trimethylsilyl) 2-methylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h9H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWTEBQZKRCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346935 |
Source


|
| Record name | Bis(trimethylsilyl) 2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-26-1 |
Source


|
| Record name | Bis(trimethylsilyl) 2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

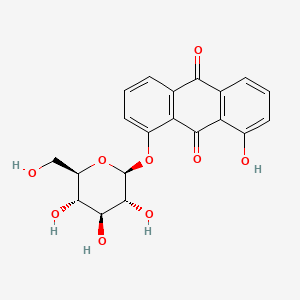

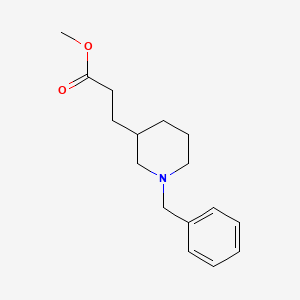
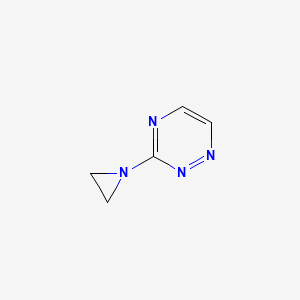
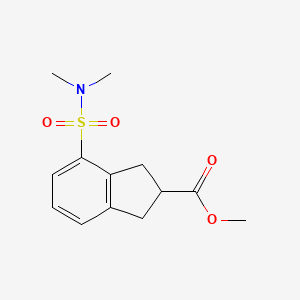
![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)

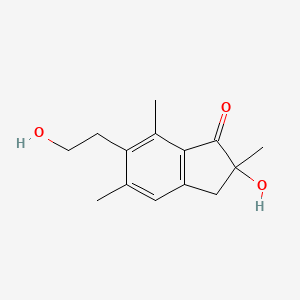

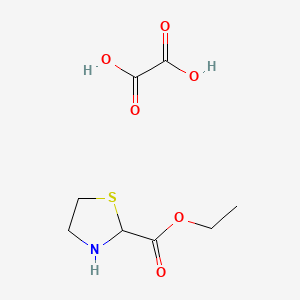

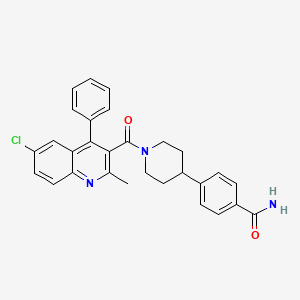
![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
